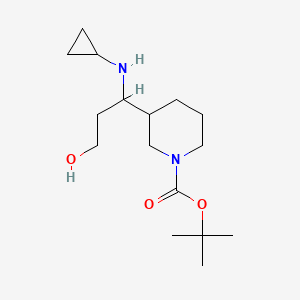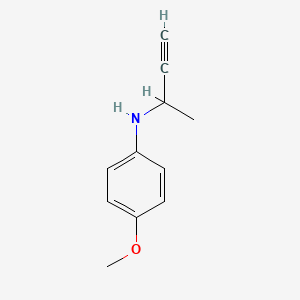
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- is a chemical compound with the molecular formula C13H32O2Si2. It consists of 32 hydrogen atoms, 13 carbon atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes silicon and oxygen atoms in its backbone, making it a member of the organosilicon compounds family.
Métodos De Preparación
The synthesis of 3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- involves several steps. One common method includes the reaction of appropriate silanes with diols under controlled conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, to facilitate the formation of the silicon-oxygen bonds. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Industrial production methods often involve large-scale reactions in specialized reactors. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications .
Análisis De Reacciones Químicas
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced silicon-containing products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of silanols or siloxanes, while substitution reactions can yield a variety of organosilicon compounds .
Aplicaciones Científicas De Investigación
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it valuable for studying silicon-oxygen chemistry.
Biology: The compound is used in the development of silicon-based biomaterials
Medicine: Research is ongoing to explore the use of this compound in developing new pharmaceuticals. Its unique properties may offer advantages in drug design and delivery.
Mecanismo De Acción
The mechanism of action of 3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- involves its interaction with molecular targets through its silicon-oxygen backbone. The compound can form stable complexes with various molecules, influencing their reactivity and stability. The pathways involved in its action depend on the specific application and the molecular targets it interacts with .
Comparación Con Compuestos Similares
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- can be compared with other similar compounds, such as:
2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-3,11-disilatridecane: This compound has a similar structure but differs in the number and position of methyl groups.
3,3,11,11-tetramethoxy-2,12-dioxa-7-thia-3,11-disilatridecane: This compound includes sulfur in its structure, which imparts different chemical properties.
The uniqueness of 3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- lies in its specific arrangement of silicon, oxygen, and methyl groups, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
54494-07-4 |
|---|---|
Fórmula molecular |
C13H32O2Si2 |
Peso molecular |
276.56 g/mol |
Nombre IUPAC |
trimethyl(7-trimethylsilyloxyheptoxy)silane |
InChI |
InChI=1S/C13H32O2Si2/c1-16(2,3)14-12-10-8-7-9-11-13-15-17(4,5)6/h7-13H2,1-6H3 |
Clave InChI |
WYTWQDRRTMTYJO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCCCCCCCO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Pyrrolidin-3-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945913.png)






![N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine](/img/structure/B13945941.png)
![3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945970.png)
![(3S)-3-Amino-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13945986.png)




